5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid, also known as CIAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIAS belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. However, CIAS has been found to exhibit unique properties that make it an attractive candidate for various biomedical applications.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase IX, which plays a critical role in tumor growth and survival. 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress angiogenesis. 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has also been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid is its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid a promising candidate for the development of novel cancer therapies. However, 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has certain limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid. One potential avenue is the development of novel cancer therapies based on the inhibition of carbonic anhydrase IX. Another direction is the investigation of the anti-inflammatory properties of 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid, which could have implications for the treatment of various inflammatory diseases. Additionally, the optimization of the synthesis method for 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid could lead to the development of more efficient and cost-effective methods for producing this compound.
Synthesemethoden
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid can be synthesized by reacting 5-chloro-2-aminobenzoic acid with 1H-imidazole-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid a promising candidate for the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4S/c11-6-1-2-8(7(3-6)10(15)16)14-19(17,18)9-4-12-5-13-9/h1-5,14H,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTAWAVSRICBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)NS(=O)(=O)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.